Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H23NO5S2 and its molecular weight is 421.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is part of a broader class of compounds involved in various synthesis processes and chemical studies. One notable application includes its involvement in the synthesis of alkyl 2-aminobenzo[b]thiophene-3-carboxylates through dehydrogenation reactions. This method provides an efficient way to generate these compounds from cyclohexanones, alkyl cyanoacetates, and sulfur under specific conditions, offering good to excellent yields (Adib et al., 2014).
Application in Dye Synthesis
Additionally, derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene, similar in structure to the compound , have been utilized in the synthesis of azo dyes. These compounds were synthesized by reacting cyclohexanone and sulfur with malononitrile and ethyl cyanoacetate, respectively, followed by diazotization and coupling to produce azo dyes. The resultant dyes demonstrated good coloration and fastness properties on polyester, indicating potential applications in the textile industry (Sabnis & Rangnekar, 1989).
Pharmacological Research
In the realm of pharmacological research, compounds structurally related to this compound have been evaluated for their potential as adenosine A1 receptor allosteric enhancers. This research highlighted the synthesis and evaluation of various 2-aminothiophene derivatives, underscoring the structural-activity relationships critical for enhancing A1 adenosine receptor function. Some derivatives demonstrated greater potency and efficacy than established benchmarks, suggesting their utility in developing novel therapeutics (Nikolakopoulos et al., 2006).
Environmental and Material Science Applications
Beyond pharmacology, thiophene derivatives have found applications in environmental science and material engineering. For instance, thiophene-based metal-organic frameworks (MOFs) constructed using similar compounds have demonstrated efficiency as luminescent sensory materials. These MOFs are highly selective and sensitive to environmental contaminants like Hg(II), Cu(II), and Cr(VI), showcasing their potential for recyclable detection of these hazardous substances. Furthermore, they have shown promise in trapping 2,4-dichlorophenol from waste solutions, illustrating their applicability in environmental cleanup and monitoring efforts (Zhao et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[3-(4-methylphenyl)sulfonylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S2/c1-13-7-9-14(10-8-13)28(24,25)12-11-17(22)21-19-18(20(23)26-2)15-5-3-4-6-16(15)27-19/h7-10H,3-6,11-12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTYEZVBZQLKHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.